Silanediol, [(dimethylamino)methyl]-(9CI)
CAS No.: 142756-08-9
Cat. No.: VC0115261
Molecular Formula: C3H10NO2Si
Molecular Weight: 120.203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142756-08-9 |
|---|---|
| Molecular Formula | C3H10NO2Si |
| Molecular Weight | 120.203 |
| Standard InChI | InChI=1S/C3H10NO2Si/c1-4(2)3-7(5)6/h5-6H,3H2,1-2H3 |
| Standard InChI Key | LIBQJZLZAOYRFJ-UHFFFAOYSA-N |
| SMILES | CN(C)C[Si](O)O |
Introduction
Chemical Identity and Properties
Silanediol, [(dimethylamino)methyl]-(9CI) is characterized by its distinctive molecular structure featuring a silicon center bonded to two hydroxyl groups and a dimethylaminomethyl substituent. This arrangement creates a compound with unique physicochemical properties that distinguish it from other silanediols.
Table 1: Basic Chemical Properties of Silanediol, [(dimethylamino)methyl]-(9CI)
| Property | Value |
|---|---|
| CAS No. | 142756-08-9 |
| Molecular Formula | C3H10NO2Si |
| Molecular Weight | 120.203 g/mol |
| Standard InChI | InChI=1S/C3H10NO2Si/c1-4(2)3-7(5)6/h5-6H,3H2,1-2H3 |
| Standard InChIKey | LIBQJZLZAOYRFJ-UHFFFAOYSA-N |
| SMILES | CN(C)CSiO |
| PubChem Compound ID | 45087081 |
The compound belongs to the broader category of organosilicon compounds, specifically silanols, which are characterized by the presence of hydroxyl groups directly bonded to silicon atoms. The dimethylamino functional group introduces unique electronic properties that influence the compound's reactivity and potential applications.
Structural Characteristics
The molecular structure of Silanediol, [(dimethylamino)methyl]-(9CI) features a central silicon atom bonded to two hydroxyl groups and a methyl group that contains a dimethylamino substituent. This arrangement creates several important structural features:
This structural arrangement influences the compound's physical properties, including its solubility profile, melting point, and reactivity patterns. The presence of both the silanediol group and the dimethylamino functionality creates a molecule with potential for diverse chemical interactions.
Synthesis Methodologies
Silanediols, including [(dimethylamino)methyl]-(9CI), can be synthesized through several established methods, with the primary approaches involving controlled hydrolysis reactions.
Hydrolysis of Dichlorosilanes
The most common synthetic route for silanediols involves the hydrolysis of corresponding dichlorosilanes. This method typically proceeds according to the following general reaction:
R₁R₂SiCl₂ + 2H₂O → R₁R₂Si(OH)₂ + 2HCl
For Silanediol, [(dimethylamino)methyl]-(9CI), this would involve the hydrolysis of [(dimethylamino)methyl]dichlorosilane. The reaction requires careful control of conditions to prevent further condensation of the silanediol product.
Acid-Catalyzed Reactions
Another important synthetic approach involves acid-catalyzed reactions of silanes with water. These reactions typically employ various acid catalysts to facilitate the controlled hydrolysis process.
Kinetic studies are often employed to monitor these hydrolysis reactions, providing valuable information about activation energies and reaction rates that can be used to optimize synthesis conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of Silanediol, [(dimethylamino)methyl]-(9CI), it is instructive to compare it with other related silanediol compounds identified in the literature.
Table 2: Comparison of Selected Silanediols
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Silanediol, [(dimethylamino)methyl]-(9CI) | 142756-08-9 | C3H10NO2Si | 120.203 | Contains dimethylamino group attached to a methylene linker |
| Dimethylsilanediol | 1066-42-8 | C2H8O2Si | 92.17 | Two methyl groups attached directly to silicon |
| Cyclohexyl-methyl-silanediol | 18295-72-2 | C7H16O2Si | 160.29 | Contains cyclohexyl and methyl groups |
These structural differences result in significant variations in physical properties and reactivity patterns. While Dimethylsilanediol represents one of the simplest silanediols with two methyl groups attached directly to the silicon atom , Silanediol, [(dimethylamino)methyl]-(9CI) introduces amino functionality that can significantly alter hydrogen bonding capabilities and solubility profiles.
The more complex Cyclohexyl-methyl-silanediol introduces a bulky cyclohexyl group that influences steric properties and reactivity . In contrast, [(dimethylamino)methyl]-(9CI) features a more flexible substituent with the added dimension of a basic nitrogen center.
Applications and Research Significance
The unique structure of Silanediol, [(dimethylamino)methyl]-(9CI) suggests several potential applications across various scientific and industrial fields.
Research Applications
Silanediols have garnered significant attention in various scientific fields. While information specific to [(dimethylamino)methyl]-(9CI) is limited in the literature, research on related silanediols indicates they can serve as valuable experimental compounds for studying silicon chemistry, hydrogen bonding interactions, and reaction mechanisms.
Analytical Considerations
The analysis and characterization of Silanediol, [(dimethylamino)methyl]-(9CI) typically employs several complementary analytical techniques:
Mass Spectrometry
Mass spectrometry can be employed to confirm the molecular weight and fragmentation pattern of the compound, providing additional confirmation of its structure. The expected molecular ion for C3H10NO2Si would be observed at m/z 120.203.
Infrared Spectroscopy
Infrared spectroscopy can be particularly useful for identifying the characteristic Si-OH stretching bands of the silanediol group, which typically appear in the 3200-3700 cm⁻¹ region.
Stability and Reactivity Considerations
Silanediols, including [(dimethylamino)methyl]-(9CI), present several important stability and reactivity considerations:
Condensation Reactions
Silanediols can undergo condensation reactions to form disiloxanes or more complex siloxane polymers. The general reaction follows:
2 R₁R₂Si(OH)₂ → R₁R₂Si-O-SiR₁R₂ + 2H₂O
These reactions can complicate the synthesis, isolation, and storage of silanediols. The presence of the dimethylamino group in [(dimethylamino)methyl]-(9CI) may influence these condensation processes, potentially altering the compound's stability profile compared to simple alkyl-substituted silanediols.
Hydrogen Bonding
The hydroxyl groups of silanediols can participate in hydrogen bonding interactions, both intramolecularly and intermolecularly. These interactions can influence physical properties, including solubility, melting point, and crystal structure. The dimethylamino group in [(dimethylamino)methyl]-(9CI) introduces additional potential for hydrogen bonding interactions.
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